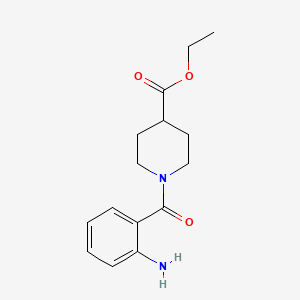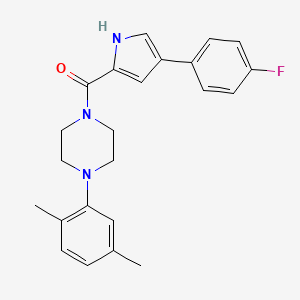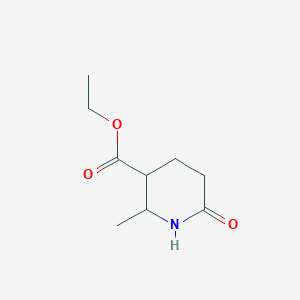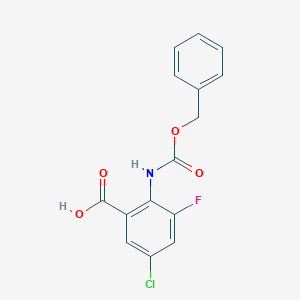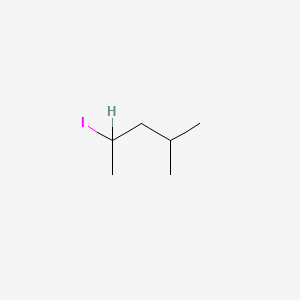
2-Iodo-4-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-methylpentane is an organic compound with the molecular formula C6H13I. It belongs to the class of haloalkanes, which are alkanes containing one or more halogen atoms. This compound is characterized by the presence of an iodine atom attached to the second carbon of a 4-methylpentane chain. The structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-4-methylpentane can be synthesized through several methods, including:
-
Halogenation of Alkanes: : One common method involves the halogenation of 4-methylpentane using iodine in the presence of a suitable catalyst. The reaction typically occurs under controlled conditions to ensure selective iodination at the desired carbon position.
-
Substitution Reactions: : Another approach is the substitution of a halogen atom in a precursor compound, such as 2-bromo-4-methylpentane, with iodine
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to achieve efficient iodination.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methylpentane undergoes various chemical reactions, including:
-
Substitution Reactions: : It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
-
Elimination Reactions: : The compound can undergo elimination reactions to form alkenes. For example, dehydrohalogenation of this compound can produce 4-methylpent-2-ene.
-
Oxidation and Reduction: : Although less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or ammonia in polar solvents like water or ethanol.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Alkenes such as 4-methylpent-2-ene.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Scientific Research Applications
2-Iodo-4-methylpentane has several applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly in the design of molecules with specific biological activities.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: Researchers use it to study biochemical pathways and interactions, as well as to develop probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methylpentane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. The iodine atom, being a good leaving group, facilitates these processes. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, while in elimination reactions, it is removed along with a hydrogen atom to form a double bond.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylpentane
- 2-Chloro-4-methylpentane
- 2-Fluoro-4-methylpentane
Comparison
Compared to its halogenated analogs, 2-Iodo-4-methylpentane is unique due to the larger atomic size and lower electronegativity of iodine. This makes the iodine atom a better leaving group, facilitating substitution and elimination reactions more readily. Additionally, the bond between carbon and iodine is weaker than those with other halogens, making it more reactive under certain conditions.
Properties
IUPAC Name |
2-iodo-4-methylpentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13I/c1-5(2)4-6(3)7/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVYLVIBZCVAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[1-(diphenylphosphoryl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B2614732.png)
![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2614733.png)
![[6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2614735.png)
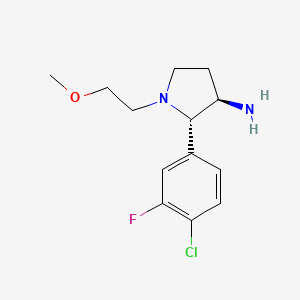

![4-benzoyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2614740.png)
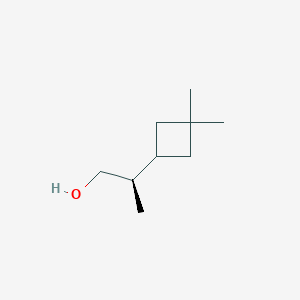
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2614743.png)
